molecular formula C22H30O3 B11114179 3-Oxoandrosta-1,4-dien-16-yl propanoate

3-Oxoandrosta-1,4-dien-16-yl propanoate

Cat. No.: B11114179
M. Wt: 342.5 g/mol
InChI Key: SEFNHDCTTLMQJR-UHFFFAOYSA-N
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Description

3-Oxoandrosta-1,4-dien-16-yl propanoate is a synthetic steroid derivative that belongs to the family of testosterone propionate impurities. It is characterized by its molecular formula C22H30O3 and a molecular weight of 342.47 g/mol . This compound is often used as a reference standard in pharmaceutical testing and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxoandrosta-1,4-dien-16-yl propanoate typically involves the esterification of 3-Oxoandrosta-1,4-dien-16-yl with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Oxoandrosta-1,4-dien-16-yl propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-Oxoandrosta-1,4-dien-16-yl propanoate involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. This interaction is crucial for its effects on steroid metabolism and related physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxoandrosta-1,4-dien-16-yl propanoate is unique due to its specific ester group and its role as an impurity reference standard. Its distinct chemical structure and properties make it valuable for various research and industrial applications .

Properties

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

(10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl) propanoate

InChI

InChI=1S/C22H30O3/c1-4-20(24)25-16-12-19-17-6-5-14-11-15(23)7-10-22(14,3)18(17)8-9-21(19,2)13-16/h7,10-11,16-19H,4-6,8-9,12-13H2,1-3H3

InChI Key

SEFNHDCTTLMQJR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CC2C3CCC4=CC(=O)C=CC4(C3CCC2(C1)C)C

Origin of Product

United States

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